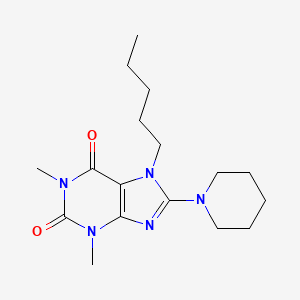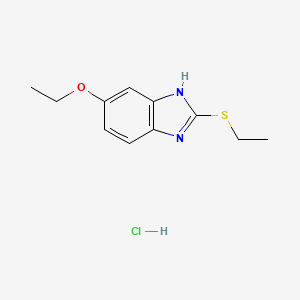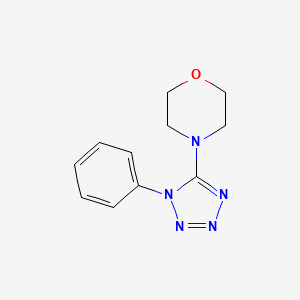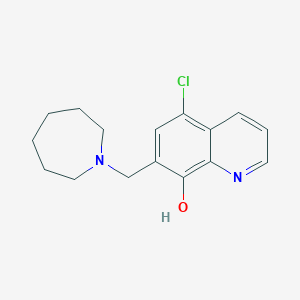![molecular formula C13H14N2O2S B6419305 5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 1280957-12-1](/img/structure/B6419305.png)
5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that features a unique combination of a cyclopropyl group, a thiophene ring, and an oxazole moiety
作用机制
Target of Action
The compound “5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide” is a novel synthetic molecule. Based on the information available, it seems to be related to the class of compounds known as quinolones . Quinolones are known to inhibit DNA gyrase and topoisomerase IV, which are bacterial topoisomerase II enzymes . These enzymes are essential for controlling the topology and conformation of DNA .
Mode of Action
If it follows the pattern of other quinolones, it likely interacts with its targets (dna gyrase and topoisomerase iv) by binding to them and inhibiting their activity . This inhibition prevents the bacteria from properly managing their DNA topology, which is crucial for processes like replication and transcription .
Biochemical Pathways
The biochemical pathways affected by this compound would primarily be those involving DNA replication and transcription in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts these processes, leading to bacterial death .
Result of Action
The result of the compound’s action, assuming it acts similarly to other quinolones, would be the death of bacterial cells due to the disruption of essential DNA processes . This could potentially make it effective as an antibacterial agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.
Introduction of the Thiophene Group: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxazole intermediate.
Cyclopropyl Group Addition: The cyclopropyl group is typically added via a cyclopropanation reaction, which involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amines or other reduced products.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid are typically employed.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives of the oxazole ring.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
Chemistry
In chemistry, 5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxazole and thiophene rings suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, the compound’s unique properties may be leveraged in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
相似化合物的比较
Similar Compounds
5-cyclopropyl-N-[2-(furan-3-yl)ethyl]-1,2-oxazole-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
5-cyclopropyl-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide: Contains a pyridine ring, which may alter its biological activity and chemical reactivity.
Uniqueness
The presence of the thiophene ring in 5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide imparts unique electronic properties that can enhance its interactions with biological targets and its stability in various chemical environments. This makes it distinct from similar compounds with different heterocyclic rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
5-cyclopropyl-N-(2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-13(14-5-3-9-4-6-18-8-9)11-7-12(17-15-11)10-1-2-10/h4,6-8,10H,1-3,5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLOOWOMCWGESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B6419224.png)
![N2-[(2-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B6419230.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6419252.png)
![3-isopentyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6419267.png)

![10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6419282.png)
![1-(2,3-Dimethoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6419288.png)

![ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6419313.png)


![2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one](/img/structure/B6419333.png)
![1-[(4-Chlorophenyl)methyl]-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B6419339.png)
![4-(4-chlorophenyl)-6-(prop-2-en-1-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419347.png)
